Piperitone

Catalog No.
S578631
CAS No.
89-81-6
M.F
C10H16O
M. Wt
152.23 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piperitone

CAS Number

89-81-6

Product Name

Piperitone

IUPAC Name

3-methyl-6-propan-2-ylcyclohex-2-en-1-one

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)6-10(9)11/h6-7,9H,4-5H2,1-3H3

InChI Key

YSTPAHQEHQSRJD-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(CC1)C(C)C

Solubility

insoluble in water; soluble in alcohol

Synonyms

3-Methyl-6-(1-methylethyl)-2-cyclohexen-1-one; p-Menth-1-en-3-one; (±)-Piperitone; 3-Carvomenthenone; 3-Methyl-6-isopropyl-2-cyclohexen-1-one; 4-Isopropyl-1-methyl-1-cyclohexen-3-one; 6-Isopropyl-3-methyl-2-cyclohexen-1-one; NSC 251528; dl-Piperitone

Canonical SMILES

CC1=CC(=O)C(CC1)C(C)C

Piperitone exists as two stereoisomers, D-piperitone and L-piperitone []. The D-form, with a peppermint-like aroma, is more commonly found in nature, particularly in eucalyptus (Eucalyptus dives) oil [, ]. It serves as a precursor for the synthesis of menthol and thymol, essential components of many personal care products and pharmaceuticals [].


Molecular Structure Analysis

Piperitone has the chemical formula C₁₀H₁₆O, with a molecular weight of 152.23 g/mol []. Its structure consists of a cyclohexane ring with a ketone group (C=O) at position 2 and a methyl group (CH₃) at position 3. An isopropyl group (CH(CH₃)₂) is attached at position 6 []. This structure contributes to its characteristic fragrance and biological properties [].


Chemical Reactions Analysis

Synthesis

Piperitone is obtained through the distillation of eucalyptus oil, particularly Eucalyptus dives []. However, it can also be synthesized from other terpenes like limonene [].

Conversion to Menthol and Thymol

D-piperitone is a crucial starting material for the industrial synthesis of menthol and thymol. The process involves a series of reactions, including isomerization and hydrogenation [].

The specific mechanism of action of piperitone is not fully elucidated. However, research suggests it interacts with various receptors, including transient receptor potential (TRP) channels, which play a role in sensory perception []. D-piperitone might activate TRPM8, a cold-sensitive receptor, contributing to its cooling sensation [].

Physical and Chemical Properties

  • Melting point: 232-233 °C []
  • Boiling point: 233 °C []
  • Density: 0.933 g/cm³ []
  • Solubility: Insoluble in water, soluble in organic solvents []
  • Flammability: Flammable liquid []
  • Synergistic effect with antibiotics: Research suggests piperitone enhances the effectiveness of existing antibiotics like nitrofurantoin against specific bacteria strains like Enterobacter cloacae. This synergy might involve inhibiting the bacteria's ability to metabolize and inactivate the antibiotic, ultimately increasing its potency .

Physical Description

Solid
clear, light yellowish to yellow liquid

XLogP3

2.2

Boiling Point

233.0 °C

Density

0.929-0.934

LogP

2.85 (LogP)
2.85

Melting Point

25 °C
<25°C

GHS Hazard Statements

Aggregated GHS information provided by 1756 companies from 4 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 15 of 1756 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 1741 of 1756 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

58615-39-7
89-81-6

Wikipedia

DL-piperitone

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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